
2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is a complex organic compound characterized by the presence of iodine atoms, an acetamido group, and a hexanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid typically involves multiple steps, starting with the iodination of a phenol derivative. The key steps include:
Iodination: The phenol derivative is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Acetamidation: The iodinated phenol is then reacted with propylamine and acetic anhydride to introduce the N-propylacetamido group.
Coupling: The resulting intermediate is coupled with hexanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the iodination step and automated systems for the coupling reactions to minimize human error and increase efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different halogens or functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of thyroid disorders due to the presence of iodine.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with thyroid receptors, influencing thyroid hormone synthesis and metabolism. The acetamido group may also play a role in modulating the compound’s biological activity by interacting with enzymes or other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)butanoic acid: Similar structure but with a shorter carbon chain.
2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)octanoic acid: Similar structure but with a longer carbon chain.
2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)benzoic acid: Similar structure but with a benzene ring instead of a hexanoic acid moiety.
Uniqueness
2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)hexanoic acid is unique due to its specific combination of functional groups and the presence of three iodine atoms, which confer distinct chemical and biological properties. This makes it particularly useful in applications requiring radiolabeling or specific interactions with iodine-sensitive biological targets.
Eigenschaften
CAS-Nummer |
24340-21-4 |
|---|---|
Molekularformel |
C17H22I3NO4 |
Molekulargewicht |
685.1 g/mol |
IUPAC-Name |
2-[3-[acetyl(propyl)amino]-2,4,6-triiodophenoxy]hexanoic acid |
InChI |
InChI=1S/C17H22I3NO4/c1-4-6-7-13(17(23)24)25-16-12(19)9-11(18)15(14(16)20)21(8-5-2)10(3)22/h9,13H,4-8H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
YGIVEHFBQGGLFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CCC)C(=O)C)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


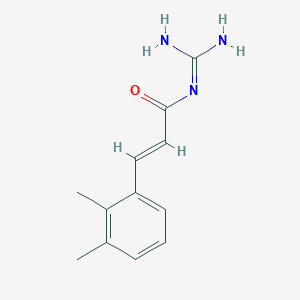
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzyl-1-(2-methylphenyl)thiourea](/img/structure/B13801630.png)
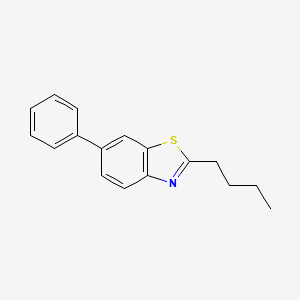
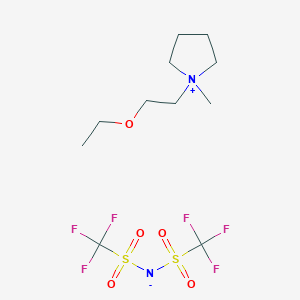
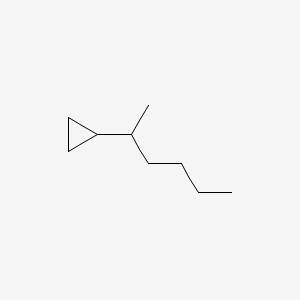
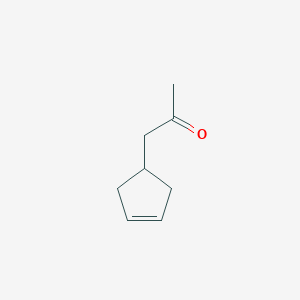
![Hexadecanamide, N-[(1R,2R)-2-(4-chlorophenyl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13801651.png)


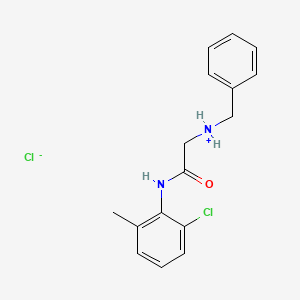
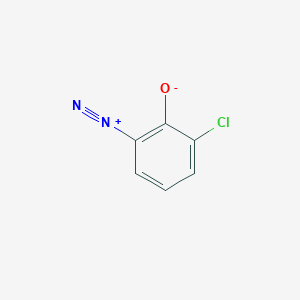
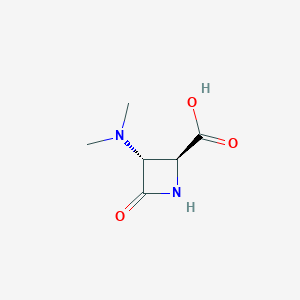
![N,N-dimethyl-4-[2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13801688.png)

